DL-Valine-2,3-D2

Descripción general

Descripción

DL-Valine-2,3-D2 is a deuterated form of the amino acid valine, where two hydrogen atoms at the 2nd and 3rd positions are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties, including its stability and ability to act as a tracer in metabolic studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DL-Valine-2,3-D2 can be synthesized through the deuteration of DL-valine. The process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. One common method is the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient hydrogen-deuterium exchange.

Análisis De Reacciones Químicas

Types of Reactions

DL-Valine-2,3-D2 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form corresponding keto acids.

Reduction: It can be reduced to form amino alcohols.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include keto acids, amino alcohols, and various substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Metabolic Studies

DL-Valine-2,3-D2 is utilized extensively in metabolic studies to trace the metabolic pathways of amino acids in biological systems. Its deuterated nature allows researchers to track its incorporation into proteins and other biomolecules using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Case Study: Tissue Distribution Analysis

In a study investigating the tissue distribution of valine, mice were injected with D-, L-, or DL-valine. The results indicated significant differences in the retention and metabolism of D-valine compared to L-valine, highlighting its utility in understanding amino acid metabolism in vivo .

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its role as a chiral building block is crucial for developing drugs that require specific stereochemistry.

Case Study: Antibiotic Synthesis

D-valine derivatives are used in the synthesis of antibiotics such as valnemulin, a semi-synthetic pleuromutilin derivative. The incorporation of this compound into the synthetic pathway allows for enhanced efficacy and reduced side effects of these medications .

Biochemical Analysis

The compound is also employed in biochemical analyses to study enzyme kinetics and protein interactions. Its use in stable isotope labeling provides insights into metabolic fluxes and enzymatic mechanisms.

Table: Comparison of Applications of this compound

Industrial Applications

Beyond research applications, this compound is also being explored for its potential industrial uses. It can serve as a precursor for various biotechnological processes, including the production of bioactive compounds.

Case Study: Microbial Production

Research indicates that microbial processes can effectively convert DL-valine into valuable products under controlled conditions. This method shows promise due to its environmental sustainability and efficiency compared to traditional chemical synthesis .

Mecanismo De Acción

The mechanism of action of DL-Valine-2,3-D2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in amino acid metabolism.

Comparación Con Compuestos Similares

Similar Compounds

DL-Valine: The non-deuterated form of DL-Valine-2,3-D2.

L-Valine: The L-isomer of valine, commonly found in proteins.

D-Valine: The D-isomer of valine, less common in nature but used in certain synthetic applications.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic pathways are required.

Actividad Biológica

DL-Valine-2,3-D2 is a deuterated form of valine, an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic processes. This compound has garnered attention not only for its nutritional significance but also for its potential applications in metabolic research and clinical settings. This article reviews the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and implications in health and disease.

Metabolism and Pharmacokinetics

This compound is metabolized in the body similarly to other forms of valine. In a study involving rats, the recovery rate of this compound was found to be approximately 90.6% ± 9.2%, indicating efficient absorption and utilization by the body . The compound undergoes various metabolic transformations, leading to the production of several key metabolites.

Major Metabolites

The primary metabolites of this compound include:

- Acetyl-CoA : A central metabolite that feeds into various metabolic pathways.

- Succinyl-CoA : Involved in the citric acid cycle.

- Isovalerylcarnitine : A product of valine metabolism that can indicate metabolic disorders when elevated.

Role in Protein Synthesis

Valine is crucial for protein synthesis and muscle metabolism. Studies have shown that supplementation with valine can enhance muscle recovery and reduce exercise-induced fatigue . The incorporation of deuterated valine into proteins can be used as a tracer in metabolic studies to assess protein turnover rates.

Effects on Enzyme Activity

This compound has been observed to influence the activity of enzymes involved in amino acid biosynthesis. For instance, it coordinately increases the levels of enzymes participating in isoleucine and valine biosynthesis within certain bacterial species . This suggests a regulatory role that could be exploited in metabolic engineering applications.

Clinical Implications

- Metabolic Disorders : In patients with ECHS1 deficiency, analysis of valine metabolites revealed significant alterations in metabolism, underscoring the importance of valine in energy production and neurological function .

- Dietary Supplementation : A controlled trial evaluated the effects of high-protein diets on leucine and alanine production rates in patients with metabolic disorders. Results indicated that dietary adjustments could significantly modulate amino acid metabolism, including that of valine .

Data Table: Summary of Key Findings

| Study Focus | Findings |

|---|---|

| Metabolism Recovery | 90.6% ± 9.2% recovery in rats post-administration |

| Enzyme Induction | Increased levels of isoleucine and valine biosynthesis enzymes in Mycobacterium species |

| Clinical Implications | Altered valine metabolism observed in ECHS1 deficiency patients |

| Dietary Effects | High-protein diets reduced alanine production rates significantly |

Propiedades

IUPAC Name |

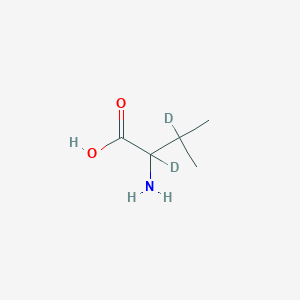

2-amino-2,3-dideuterio-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-NMQOAUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.